molecular formula C12H8ClFO2 B8284665 4-Chloro-2-(2-fluoro-phenoxy)-phenol

4-Chloro-2-(2-fluoro-phenoxy)-phenol

Cat. No.: B8284665
M. Wt: 238.64 g/mol
InChI Key: WWPNIQDVWMISJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-(2-fluoro-phenoxy)-phenol is a useful research compound. Its molecular formula is C12H8ClFO2 and its molecular weight is 238.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H8ClFO2

Molecular Weight

238.64 g/mol

IUPAC Name

4-chloro-2-(2-fluorophenoxy)phenol

InChI

InChI=1S/C12H8ClFO2/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7,15H

InChI Key

WWPNIQDVWMISJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Cl)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-(2-fluoro-phenoxy)-benzaldehyde (0.8 g, 3.2 mmol) in chloroform (10 mL) is treated with m-CPBA (2.75 g, 16 mmol). The reaction is heated to reflux and stirred for about 2 hr. The reaction is cooled to room temperature and quenched with 10% aqueous NaHSO4. The aqueous is extracted with diethyl ether. The organic is washed with brine, dried over sodium sulfate, and the solvent is removed. The crude is diluted in methanol (20 mL) and treated with potassium carbonate (1.32 g, 9.6 mmol). The reaction stirred for 30 minutes at room temperature. The reaction is filtered and the solvent removed. The crude is purified by silica gel column chromatography using 4:1 hexanes:acetone to elute the pure product. The solvent is removed to afford about 0.64 g (84%) of product. 1H NMR (400 MHz, CDCl3). MS (ES−) m/z mass calcd for C12H8ClFO2 238, found 237 (M−1, 100%).
Name
4-chloro-2-(2-fluoro-phenoxy)-benzaldehyde
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Yield
84%

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